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Compound of Interest

Compound Name:
(+)-B-

Methoxydiisopinocampheylborane

Cat. No.: B1631528

Get Quote

Executive Summary
Subject: (+)-B-Methoxydiisopinocampheylborane (Ipc

BOMe) CAS: 99438-28-5 Primary Application: Asymmetric allylboration reagent (Brown's
Allylation). Significance: This organoborane serves as the chiral scaffold for transferring allyl
groups to aldehydes, yielding homoallylic alcohols with high enantiomeric excess (often >90%
ee). Its structural rigidity, derived from the

-pinene backbone, creates a sterically defined "chiral pocket" that enforces facial selectivity via
a Zimmerman-Traxler transition state.

Chemical Identity & Physical Properties[1][2][3][4][5]
The reagent is a borinic ester derived from (+)-

-pinene. It exists as a monomeric species in solution, unlike its precursor
diisopinocampheylborane (Ipc

BH), which exists as a dimer.
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Property Data

IUPAC Name B-Methoxydiisopinocampheylborane

Molecular Formula

C

H

BO

Molecular Weight 316.33 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in THF, Diethyl Ether, Pentane; reacts

with water/alcohols.[1]

Stereochemistry

Derived from (+)-

-pinene; possesses

symmetry in the chiral auxiliary domain.

Stability

Moisture sensitive; requires storage under inert

atmosphere (Ar or N

) at 2–8°C.

Structural Characterization
The structural integrity of Ipc

BOMe is validated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. As a
boron-containing compound,

B NMR is the definitive method for assessing purity and coordination state.

B NMR Spectroscopy
Boron-11 is a quadrupolar nucleus (

), resulting in broad lines, but the chemical shift provides immediate insight into the electronic
environment.
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Chemical Shift:

+52 to +56 ppm (relative to BF

OEt

).

Interpretation:

Trialkylboranes (e.g., Ipc

B): Resonate downfield (

+80 ppm).

Borinic Esters (Ipc

BOMe): The oxygen atom donates electron density into the empty p-orbital of boron,
shielding the nucleus and shifting the signal upfield to the +50–56 ppm range.

Boronic Esters (RB(OR)

): Further shielded, typically appearing around +30 ppm.

Evaluation: A sharp peak in the +53 ppm region confirms the formation of the methoxy

species and the absence of the starting dimer (Ipc

BH), which would appear as a broad signal due to bridging hydrides.

H NMR Spectroscopy
The proton spectrum is complex due to the overlapping signals of the pinanyl skeleton, but

specific diagnostic peaks confirm the structure.

Methoxy Group: A sharp singlet at

3.60–3.75 ppm (3H). This is the most distinct handle for quantification.

Pinanyl Skeleton:
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Methyl groups: Three singlets/doublets per pinanyl unit (0.8–1.3 ppm).

Methine/Methylene protons: Multiplets in the 1.8–2.5 ppm range.

-Proton (B-CH): A broad multiplet often obscured but critical for confirming the attachment of
the boron to the C3 position of the pinane ring.

Synthesis Protocol
The synthesis of (+)-Ipc

BOMe is a two-step sequence starting from commercially available (+)-

-pinene. The protocol relies on the high diastereoselectivity of the hydroboration step.

Workflow Diagram
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Figure 1: Synthetic pathway from alpha-pinene to the methoxyborane reagent.

Step-by-Step Methodology
Reagents:

(+)-

-Pinene (>99% ee)

Borane-Dimethyl Sulfide (BMS) or Borane-THF complex

Anhydrous Methanol
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Anhydrous THF

Procedure:

Hydroboration:

Charge an oven-dried flask with anhydrous THF and (+)-

-pinene (2.2 equivalents relative to borane).

Cool to 0°C. Add BMS dropwise.

Allow the mixture to warm to room temperature and stir for 1–2 hours. A white precipitate

of Ipc

BH (dimer) will form.

Critical Check: Cool to 0°C and leave undisturbed to maximize crystallization. This step

upgrades the optical purity of the pinanyl group (up to >99% ee).

Methanolysis:

To the suspension of Ipc

BH, add anhydrous methanol dropwise.

Caution: Vigorous evolution of hydrogen gas (

) will occur. Ensure proper venting.[2]

Stir until the solid dissolves completely and gas evolution ceases. The solution now

contains Ipc

BOMe.[3]

Remove solvent and excess methanol under high vacuum to isolate the product as a white

solid or thick oil (depending on purity/temperature).

Mechanism of Action: Asymmetric Allylboration
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The utility of Ipc

BOMe lies in its conversion to B-allyldiisopinocampheylborane (Ipc

BAll) upon treatment with allylmagnesium bromide. When this allylborane reacts with an
aldehyde, it proceeds via a closed, six-membered chair-like transition state (Zimmerman-
Traxler model).

Stereochemical Control
The large isopinocampheyl ligands exert steric pressure that forces the aldehyde to approach

the boron center in a specific orientation to minimize repulsive interactions.

Boron Coordination: The carbonyl oxygen coordinates to the boron.

Chair Conformation: The allyl group transfers to the carbonyl carbon while the boron shifts to

the oxygen.[2]

Selectivity: For (+)-Ipc derived reagents, the attack occurs on the Re-face of the aldehyde

(typically), yielding the homoallylic alcohol with high predicted stereochemistry.

Transition State Diagram
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Figure 2: The Zimmerman-Traxler transition state model. The Ipc ligands (gray box) create a

chiral environment that dictates the trajectory of the C-C bond formation.

Quality Control & Handling
Because organoboranes are air-sensitive and do not always have sharp melting points, purity

is best assessed via oxidative cleavage.

Oxidation Protocol (for ee determination)
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To verify the optical purity of the Ipc ligands:

Take a small aliquot of the Ipc

BOMe.

Add NaOH (3M) and H

O

(30%) dropwise at 0°C.

Mechanism: This oxidizes the C-B bond with retention of configuration, converting the

isopinocampheyl groups into isopinocampheol.

Analysis: Extract the resulting alcohol and analyze by Chiral GC or HPLC. The enantiomeric

excess (ee) of the isopinocampheol directly correlates to the ee of the starting

-pinene and the efficacy of the crystallization step.

Handling Precautions
Atmosphere: Strictly inert (Argon/Nitrogen).

Storage: 2–8°C.

Hazards: Reacts violently with oxidizing agents. Methanolysis releases flammable hydrogen

gas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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